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molecular formula C10H8BrN3O B3191501 5Bromo-3-phenoxypyrazin-2-amine CAS No. 548793-12-0

5Bromo-3-phenoxypyrazin-2-amine

Cat. No. B3191501
M. Wt: 266.09 g/mol
InChI Key: OVCUHGXXMNQADT-UHFFFAOYSA-N
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Patent
US07410972B2

Procedure details

Sodium phenoxide trihydrate (0.5 g) and 3,5-dibromo-2-pyrazinamine (0.5 g) in acetonitrile (20 mL) were heated at reflux for 7 hours. After cooling, water was added and the reaction mixture extracted with ethyl acetate (x2). The combined extracts were dried (MgSO4) and the solvent evaporated to give the sub-title compound as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.[O-:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Na+].Br[C:13]1[C:14]([NH2:20])=[N:15][CH:16]=[C:17]([Br:19])[N:18]=1.O>C(#N)C>[Br:19][C:17]1[N:18]=[C:13]([O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:14]([NH2:20])=[N:15][CH:16]=1 |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O.O.O.[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with ethyl acetate (x2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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